

# Spectroscopic Profile of 2,6-Dimethoxyisonicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dimethoxyisonicotinic acid

Cat. No.: B1295853

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This guide provides a comprehensive overview of the spectroscopic data for **2,6-dimethoxyisonicotinic acid**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes a workflow diagram for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,6-dimethoxyisonicotinic acid**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.9-4.0	s	6H	2 x $-\text{OCH}_3$
~6.8-7.0	s	2H	Ar-H
~13.0	br s	1H	$-\text{COOH}$

Note: Predicted data based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and experimental conditions.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~53-55	-OCH <sub>3</sub>
~105-107	C3, C5
~148-150	C4
~163-165	C2, C6
~168-170	-COOH

Note: Predicted data based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and experimental conditions.

### Table 3: Mass Spectrometry Data

m/z	Interpretation
183	[M] <sup>+</sup> (Molecular Ion)
182	[M-H] <sup>+</sup>
168	[M-CH <sub>3</sub> ] <sup>+</sup>
153	[M-2CH <sub>3</sub> ] <sup>+</sup> or [M-OCH <sub>2</sub> ] <sup>+</sup>
138	[M-COOH] <sup>+</sup>

Source: PubChem CID 235752.[\[1\]](#)

### Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
2950-3100	Medium	C-H stretch (Aromatic & Aliphatic)
1680-1720	Strong	C=O stretch (Carboxylic Acid)
1580-1620	Medium	C=C stretch (Aromatic Ring)
1200-1300	Strong	C-O stretch (Aryl Ether)
1000-1100	Strong	C-O stretch (Alkyl Ether)

Note: Predicted data based on characteristic absorption regions for the functional groups present in the molecule.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **2,6-dimethoxyisonicotinic acid** is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (0 ppm).
- **Data Acquisition:** The solution is transferred to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied to the spectrum.

### Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a high-energy electron beam is used to generate a molecular ion ( $M^+$ ).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.

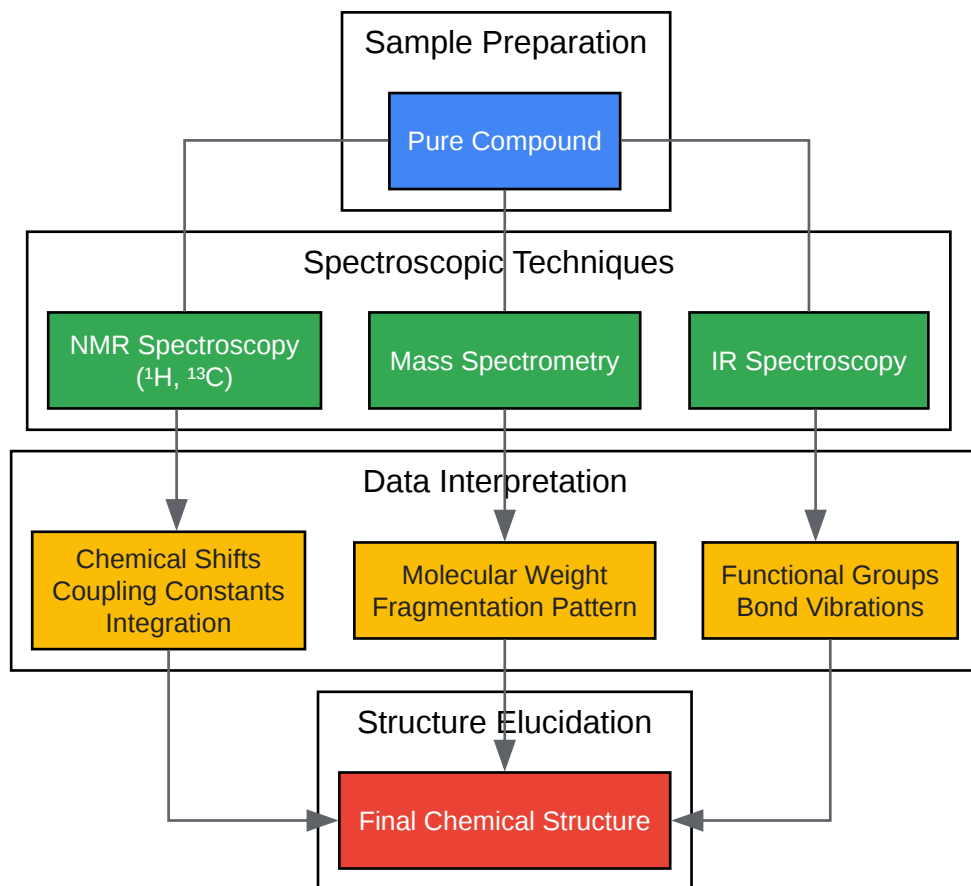
## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample like **2,6-dimethoxyisonicotinic acid**, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull by grinding it with a few drops of Nujol.
- **Data Acquisition:** The KBr pellet or mull is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample.
- **Spectrum Generation:** The detector measures the transmittance or absorbance of infrared radiation at different wavenumbers. The resulting interferogram is Fourier transformed to produce the IR spectrum, which plots intensity versus wavenumber ( $\text{cm}^{-1}$ ).

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis



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Caption: A diagram illustrating the workflow for spectroscopic analysis.

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## References

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